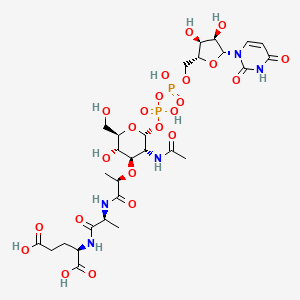
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
描述
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is a complex organic compound that plays a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan. This compound belongs to the class of pyrimidine nucleotide sugars, which are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group .
属性
分子式 |
C28H43N5O23P2 |
|---|---|
分子量 |
879.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
InChI 键 |
OJZCATPXPWFLHF-HPUCEMLMSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate typically involves the enzymatic addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the presence of specific ligases . The reaction conditions often require the presence of ATP, which is hydrolyzed to ADP and inorganic phosphate during the process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis, where UDP-N-acetylmuramic acid is used as a starting material. This method allows for the efficient production of the compound, which can then be used for further biochemical applications .
化学反应分析
Types of Reactions
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate primarily undergoes addition reactions, where specific amino acids are added to the nucleotide precursor. These reactions are highly stereospecific and are catalyzed by various ligases .
Common Reagents and Conditions
The common reagents used in these reactions include ATP, which provides the necessary energy for the addition reactions, and specific ligases such as MurD and MurF . The conditions typically involve a controlled environment with precise pH and temperature to ensure the efficiency of the enzymatic reactions .
Major Products Formed
The major products formed from these reactions include UDP-N-acetylmuramoyl-pentapeptide, which is a crucial intermediate in the biosynthesis of bacterial cell walls .
科学研究应用
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate has several scientific research applications:
作用机制
The mechanism of action of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate involves the catalysis of addition reactions by specific ligases. These ligases facilitate the addition of amino acids to the nucleotide precursor, leading to the formation of peptidoglycan precursors . The molecular targets include various ligases such as MurD and MurF, which play a critical role in the biosynthesis of bacterial cell walls .
相似化合物的比较
Similar Compounds
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine: This compound is similar in structure but lacks the D-glutamate moiety.
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase: This compound is involved in similar biosynthetic pathways but has different enzymatic properties.
Uniqueness
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is unique due to its specific role in the addition of meso-diaminopimelic acid to the nucleotide precursor, which is a critical step in the biosynthesis of bacterial cell walls . Its high stereospecificity and the involvement of multiple ligases make it a valuable compound for biochemical research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


